Diphenylacetylene

描述

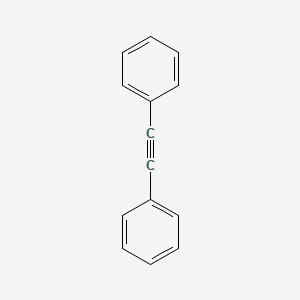

Structure

3D Structure

属性

IUPAC Name |

2-phenylethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXLCKWQFKACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-14-4 | |

| Record name | Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060109 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |

| Record name | Tolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

501-65-5 | |

| Record name | Diphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLACETYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y70JA8HB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of Diphenylacetylene

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This compound (C₁₄H₁₀), also known as tolane, is a hydrocarbon consisting of two phenyl groups linked by an acetylene unit.[1] This colorless, crystalline solid serves as a fundamental building block in organic synthesis, a ligand in organometallic chemistry, and a precursor for various functional materials.[1][2] Its rigid, linear structure and rich electron system impart unique properties that are harnessed in diverse fields, including materials science and medicinal chemistry.[2][3] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions.

Physical and Structural Properties

This compound is a planar molecule characterized by a central C≡C triple bond with a bond length of 119.8 picometers.[1] It is a colorless solid at room temperature and is generally stable under standard conditions, though it is combustible and incompatible with strong oxidizing agents.[4][5][6] It is insoluble in water but shows good solubility in nonpolar organic solvents like ether, benzene, toluene, and hot ethanol.[1][4][5]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀ | [1][4] |

| Molar Mass | 178.23 g/mol | [1][3][7] |

| Appearance | Colorless to pale yellow crystalline solid | [1][3][8] |

| Melting Point | 58-62.5 °C (136.4-144.5 °F; 331.1-335.6 K) | [1][4][9][10][11] |

| Boiling Point | 300 °C (572 °F; 573 K) at 760 mmHg | [4][12] |

| 170 °C (338 °F; 443 K) at 19 mmHg | [1][4][13] | |

| Density | ~0.99 - 1.136 g/cm³ | [1][4][5] |

| Solubility | Insoluble in water; Soluble in ether and hot alcohol | [1][4][5][10] |

| Dipole Moment | 0 D | [1] |

Spectroscopic Characterization

The structural features of this compound give rise to distinct spectroscopic signatures that are crucial for its identification and characterization.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals / Features | References |

| ¹H NMR | Signals are typically observed in the aromatic region (~7.2-7.5 ppm), corresponding to the protons on the two phenyl rings. | [3][14][15] |

| ¹³C NMR | Characteristic signals for the acetylenic carbons appear around 80-90 ppm, with aromatic carbons resonating in the 120-140 ppm range. | [7] |

| FT-IR | The spectrum is characterized by C-H stretching vibrations of the aromatic rings (~3000-3100 cm⁻¹) and C=C stretching within the rings (~1400-1600 cm⁻¹). The C≡C triple bond stretch is often weak or absent due to the molecule's symmetry. | [3][7][16] |

| UV-Vis | The UV absorption spectrum shows strong absorbance bands around 300 nm, 225 nm, and 196 nm, which are attributed to π-π* transitions within the conjugated system. | [3][17][18] |

Chemical Properties and Reactions

This compound's reactivity is dominated by its electron-rich alkyne functional group. It participates in a variety of chemical transformations, making it a versatile synthetic intermediate.[1][19]

Key Reactions:

-

Diels-Alder Reaction : It acts as a dienophile, reacting with dienes like tetraphenylcyclopentadienone to yield hexaphenylbenzene.[1][8]

-

Cyclotrimerization : In the presence of catalysts such as dicobalt octacarbonyl, this compound undergoes cyclotrimerization to form hexaphenylbenzene.[1]

-

Reductive Coupling : Reaction with lithium metal leads to a reductive coupling, and subsequent hydrolysis yields 1,2,3,4-tetraphenylbutadiene.[1]

-

Cyclopropenation : It reacts with benzal chloride in the presence of potassium t-butoxide to form a cyclopropene derivative.[1][20]

Caption: Key chemical transformations of this compound.

Synthesis of this compound

This compound can be synthesized through several routes, including the Castro-Stephens coupling, Sonogashira coupling, and oxidation of benzil dihydrazone.[1][9][20][21] A widely used and reliable laboratory method is the two-step synthesis starting from trans-stilbene, which involves bromination followed by a double dehydrohalogenation.[22][23][24]

Experimental Protocol: Two-Step Synthesis from trans-Stilbene

This procedure involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by elimination of two equivalents of HBr using a strong base.[23][25]

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

-

Dissolution : Dissolve trans-stilbene (e.g., 2.0 g) in a suitable solvent like glacial acetic acid (~40 mL) or ether in an appropriately sized flask.[9][23] Warming may be required.

-

Brominating Agent Addition : While stirring, add the brominating agent. Pyridinium hydrobromide perbromide (e.g., 4.0 g) is a safer alternative to liquid bromine.[23] If using liquid bromine, add it dropwise.[9]

-

Reaction : Stir the mixture. A white solid, meso-stilbene dibromide, should precipitate almost immediately.[22][23] Continue stirring for a period (e.g., 1 hour) to ensure the reaction goes to completion.[9]

-

Isolation : Cool the flask in an ice or cold water bath.[23] Collect the solid product by suction filtration using a Büchner funnel.

-

Washing : Wash the collected crystals with a cold solvent like methanol or ether to remove any residual color (e.g., from bromine).[9][23]

-

Drying : Allow the product to air dry. The yield of stilbene dibromide is typically high.

Step 2: Dehydrohalogenation of meso-Stilbene Dibromide to this compound

-

Reaction Setup : Place the dried stilbene dibromide into a round-bottomed flask. Add a strong base, such as potassium hydroxide (KOH) pellets (e.g., ~1.5-3 g), and a high-boiling solvent like ethylene glycol or diethylene glycol (~20-30 mL).[23][24][25]

-

Heating : Attach a reflux condenser (an air condenser is usually sufficient due to the high boiling point of the solvent) and heat the mixture.[23][24] An oil bath or heating mantle can be used to maintain a constant temperature (e.g., 160-190 °C).[22][25]

-

Reflux : Gently reflux the mixture for approximately 20-30 minutes.[23][24] The second elimination step requires these forcing conditions.[22]

-

Workup : Allow the reaction mixture to cool to room temperature. Pour the hot solution into a larger flask containing cold water (~120 mL).[23][26] this compound will precipitate as a yellow solid.[23][24]

-

Isolation : Cool the mixture further in an ice bath to maximize precipitation, then collect the crude product by suction filtration.[26]

-

Purification : The crude this compound can be purified by recrystallization. A common solvent system is a mixture of hot 95% ethanol and a small amount of water.[22][26] Dissolve the crude solid in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure, needle-like crystals of this compound.[9][26]

Caption: Workflow for the two-step synthesis of this compound.

Applications

The unique structural and electronic properties of this compound make it a valuable compound in several advanced applications:

-

Organic Synthesis : It is a key precursor for synthesizing complex polycyclic aromatic hydrocarbons, such as hexaphenylbenzene, and various heterocyclic compounds.[1][8]

-

Materials Science : this compound and its derivatives are used in the development of organic semiconductors, liquid crystals, and nanomaterials.[2][8] It has also been utilized as a primary fluor or wavelength shifter in soluble scintillators.[8][13]

-

Drug Development : While not a drug itself, the this compound scaffold can be incorporated into larger molecules. Its rigidity can be useful for designing specific molecular architectures to interact with biological targets. Derivatives are being explored as potential therapeutic agents, including for anticancer applications.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound; CAS No.: 501-65-5 [chemshuttle.com]

- 3. ijcps.org [ijcps.org]

- 4. This compound [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | CAS#:501-65-5 | Chemsrc [chemsrc.com]

- 7. This compound | C14H10 | CID 10390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (501-65-5) for sale [vulcanchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound | 501-65-5 [chemicalbook.com]

- 14. This compound(501-65-5) 1H NMR spectrum [chemicalbook.com]

- 15. chegg.com [chegg.com]

- 16. This compound(501-65-5) IR Spectrum [chemicalbook.com]

- 17. forskning.ruc.dk [forskning.ruc.dk]

- 18. 1,2-diphenylacetylene [omlc.org]

- 19. getidiom.com [getidiom.com]

- 20. This compound [chemeurope.com]

- 21. Synthetic Methods of this compound - Chempedia - LookChem [lookchem.com]

- 22. community.wvu.edu [community.wvu.edu]

- 23. people.wou.edu [people.wou.edu]

- 24. docsity.com [docsity.com]

- 25. studylib.net [studylib.net]

- 26. condor.depaul.edu [condor.depaul.edu]

An In-depth Technical Guide to the Spectroscopic Data of Diphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylacetylene (tolan), a fundamental building block in organic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data tables and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. The symmetry of the molecule results in a relatively simple spectrum.

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons. The chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the spectrometer.

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CDCl₃ | 89.56 | 7.51 | Multiplet | Phenyl H |

| CDCl₃ | 89.56 | 7.22 - 7.41 | Multiplet | Phenyl H |

| CCl₄ | 300 | 7.46 | Multiplet | Phenyl H |

| CCl₄ | 300 | 7.22 | Multiplet | Phenyl H |

| CCl₄ | 300 | 7.19 | Multiplet | Phenyl H |

| CDCl₃ | 400 | ~7.33 - 7.56 | Multiplet | Phenyl H |

Experimental Protocol - ¹H NMR Spectroscopy [1][2]

A typical protocol for obtaining a ¹H NMR spectrum of this compound involves the following steps:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. The sample is shimmed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters such as the pulse width, acquisition time, and relaxation delay are optimized.

-

Data Processing: The FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.

The ¹³C NMR spectrum of this compound is also relatively simple due to its symmetry. It typically shows signals for the quaternary acetylenic carbons and the aromatic carbons of the phenyl rings.

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | 100 | 131.9, 128.7, 128.2, 124.0 | Aromatic Carbons |

| Chloroform-d | Not Specified | Not Specified | Acetylenic Carbon (ipso), Aromatic Carbons |

Experimental Protocol - ¹³C NMR Spectroscopy [1][2]

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling.

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The most characteristic feature is the C≡C stretching vibration.

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

| KBr Pellet | ~3050 | Medium | Aromatic C-H Stretch |

| KBr Pellet | ~2200 | Weak | C≡C Stretch (alkyne) |

| KBr Pellet | ~1600-1450 | Strong | Aromatic C=C Stretch |

| KBr Pellet | ~755, ~690 | Strong | C-H Bending (out-of-plane) |

| ATR-Neat | Not specified in detail |

Experimental Protocol - IR Spectroscopy [1][3][4]

Two common methods for obtaining the IR spectrum of solid this compound are:

-

KBr Pellet Method:

-

A small amount of this compound is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method requires minimal sample preparation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The conjugated system of the phenyl rings and the acetylene linker gives rise to characteristic absorption bands.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | 278.75 | 27600 | π → π* |

| Stretched Polyethylene | 300 (33,300 cm⁻¹) | - | Band A |

| Stretched Polyethylene | 225 (44,400 cm⁻¹) | - | Band B |

| Stretched Polyethylene | 196 (51,000 cm⁻¹) | - | Band C |

| Stretched Polyethylene | 175 (57,000 cm⁻¹) | - | Band D |

Experimental Protocol - UV-Vis Spectroscopy [1][5]

The following steps are typically followed to obtain a UV-Vis spectrum of this compound:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane). This solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: The spectrophotometer is turned on and allowed to warm up. A baseline is recorded using a cuvette filled with the pure solvent.

-

Data Acquisition: The cuvette is rinsed and filled with the sample solution. The absorbance or transmittance spectrum is then recorded over the desired wavelength range (e.g., 200-400 nm).

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of logical steps to determine its structure and properties.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Diphenylacetylene Solubility: A Comprehensive Technical Guide for Researchers

An in-depth examination of the solubility characteristics of diphenylacetylene in common organic solvents, tailored for professionals in research, chemical sciences, and drug development.

This compound, also known as tolan, is a hydrocarbon consisting of two phenyl groups linked by an acetylene unit. Its rigid, linear structure and aromatic character dictate its solubility profile, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research. This guide provides a detailed overview of this compound's solubility in various organic solvents, presents methodologies for its experimental determination, and offers a visual representation of the general experimental workflow.

Quantitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Data (at infinite dilution) |

| Alcohols | |||

| Methanol | CH₃OH | Soluble | Volatility (Kᵢ = yᵢ/xᵢ) = 0.0033[1][2] |

| Ethanol | C₂H₅OH | Soluble, particularly when hot[1][3][4][5] | Volatility (Kᵢ = yᵢ/xᵢ) = 0.0029[1][2] |

| 1-Propanol | C₃H₇OH | Soluble | Volatility (Kᵢ = yᵢ/xᵢ) = 0.0054[1][2] |

| 2-Propanol (Isopropanol) | C₃H₈O | Soluble | Volatility (Kᵢ = yᵢ/xᵢ) = 0.0031[1][2] |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible[3][4][5] | Not available |

| Ketones | |||

| Acetone | C₃H₆O | Soluble | Not available |

| Halogenated Solvents | |||

| Chloroform | CHCl₃ | Soluble | Not available |

| Dichloromethane | CH₂Cl₂ | Soluble | Not available |

| Aromatic Hydrocarbons | |||

| Benzene | C₆H₆ | Good solubility[6][7] | Not available |

| Toluene | C₇H₈ | Good solubility[6][7] | Not available |

| Alkanes | |||

| Hexane | C₆H₁₄ | Good solubility[6][7] | Not available |

| Water | H₂O | Insoluble[3][4][5][6] | Not applicable |

Note on Volatility Data: The volatility (Kᵢ) represents the ratio of the mole fraction in the vapor phase (yᵢ) to the mole fraction in the liquid phase (xᵢ) at equilibrium. A low volatility value, as seen for this compound in alcohols, indicates that it has a low tendency to enter the vapor phase and thus is relatively soluble in the liquid phase.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its nonpolar nature, attributed to the two phenyl rings and the carbon-carbon triple bond, results in favorable interactions with nonpolar solvents.

-

Polarity: this compound is a nonpolar molecule. Consequently, it exhibits poor solubility in highly polar solvents like water and better solubility in nonpolar solvents such as hexane, benzene, and toluene.[6][7]

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[6][7] This is explicitly noted for this compound in ethanol, where it is described as being soluble in "hot ethanol."[1][3][4][5]

-

Solvent Structure: While generally soluble in alcohols, the specific structure of the alcohol can influence the degree of solubility, as suggested by the differing volatility values.

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is recommended. The following is a generalized gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound.

-

Continue heating until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Accurately weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 4. chembk.com [chembk.com]

- 5. This compound (CAS 501-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Solubility of aromatic compounds in mixed solvents. [repository.arizona.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

Thermochemical Properties of Diphenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for diphenylacetylene (also known as tolan), a rigid, aromatic hydrocarbon of significant interest in materials science, organic synthesis, and as a structural motif in medicinal chemistry. Understanding its thermodynamic properties is crucial for predicting its behavior in various chemical processes, including reaction energetics, phase transitions, and stability assessments. This document compiles key experimental data and methodologies from peer-reviewed literature to serve as a reliable reference for the scientific community.

Core Thermochemical Data

The following tables summarize the essential thermochemical parameters for this compound, facilitating easy comparison and reference.

Table 1: Enthalpy and Entropy of Phase Transitions

| Parameter | Value | Units | Experimental Method | Source |

| Enthalpy of Fusion (ΔfusH°) | 19.8 ± 0.1 | kJ·mol-1 | Adiabatic Calorimetry | [1] |

| Entropy of Fusion (ΔfusS°) | 59.8 ± 0.3 | J·mol-1·K-1 | Adiabatic Calorimetry | [1] |

| Enthalpy of Sublimation (ΔsubH°) | 95.1 ± 1.1 | kJ·mol-1 | Knudsen Effusion | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 75.9 ± 3.1 | kJ·mol-1 | Ebulliometry | [3] |

Table 2: Standard Molar Thermodynamic Properties at 298.15 K

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (gas) (ΔfH°gas) | 407.5 ± 1.6 | kJ·mol-1 | [3] |

| Standard Molar Enthalpy of Formation (crystal) (ΔfH°cr) | 312.40 ± 1.1 | kJ·mol-1 | [3] |

| Standard Molar Entropy (gas) (S°gas) | 433.9 ± 1.3 | J·mol-1·K-1 | [1] |

| Standard Molar Heat Capacity (crystal) (Cp,cr) | 225.9 | J·mol-1·K-1 | [4] |

| Standard Molar Heat Capacity (liquid) (Cp,l) | 297.5 | J·mol-1·K-1 | [4] |

Experimental Protocols

The reliability of thermochemical data is intrinsically linked to the precision of the experimental methods employed for its determination. Below are detailed descriptions of the key techniques cited in this guide.

Vacuum Adiabatic Calorimetry

This technique is employed for the precise measurement of heat capacity over a wide range of temperatures.

Objective: To determine the heat capacity (Cp) of a substance as a function of temperature.

Methodology:

-

A sample of this compound is placed in a calorimeter container, which is then sealed and evacuated.

-

The calorimeter is cooled to the starting temperature, typically a few Kelvin.

-

A known amount of electrical energy (Q) is supplied to a heater within the calorimeter, causing a small increase in temperature (ΔT).

-

The system is allowed to reach thermal equilibrium, and the temperature rise is accurately measured.

-

The heat capacity is calculated using the formula: Cp = Q / ΔT.

-

This process is repeated in small increments to obtain the heat capacity as a function of temperature.

-

For phase transitions, the energy supplied during the transition at a constant temperature provides the enthalpy of that transition (e.g., enthalpy of fusion).

A study on this compound utilized a vacuum adiabatic calorimeter to measure heat capacity over a temperature range of 8 to 371 K.[1][3] The metrological characteristics of the calorimeter were verified using a standard specimen of high-purity copper.[3]

Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

Objective: To measure the heat released during the complete combustion of a substance.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen at high pressure to ensure complete combustion.

-

The bomb is then submerged in a known mass of water in a surrounding calorimeter.

-

The sample is ignited electrically.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The total heat change is calculated from the temperature rise and the heat capacities of the calorimeter and the water.

-

The standard enthalpy of combustion is then determined per mole of the substance.

The enthalpy of formation of crystalline this compound was determined using this method.[3]

Knudsen Effusion Method

This technique is suitable for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be calculated.

Objective: To measure the vapor pressure of a solid by monitoring its rate of effusion into a vacuum.

Methodology:

-

A sample of solid this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

The cell is placed in a high-vacuum chamber.

-

At a given temperature, molecules of the substance effuse through the orifice into the vacuum.

-

The rate of mass loss of the sample is measured over time.

-

The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of effusion to the pressure, temperature, and the area of the orifice.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

The enthalpy of sublimation of this compound was derived from vapor pressure-temperature data obtained using two different Knudsen effusion apparatus.[2]

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical flow from experimental measurements to the derivation of key thermochemical properties for this compound.

References

Crystal Structure of Diphenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diphenylacetylene (also known as tolane), a fundamental building block in organic synthesis and materials science. This document details its crystallographic parameters, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing. The information presented herein is crucial for understanding the structure-property relationships of this compound and for the rational design of novel materials and pharmaceutical compounds.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.488(2) |

| b (Å) | 5.754(1) |

| c (Å) | 12.766(2) |

| β (°) | 113.36(2) |

| Volume (ų) | 1044.5 |

| Z | 4 |

| Molecules per Asymmetric Unit | 2 |

Table 1: Crystal Data and Structure Refinement Parameters for this compound.[1]

The asymmetric unit of this compound contains two crystallographically independent molecules. One of these molecules exhibits disorder in the crystal structure.

Molecular Geometry

This compound possesses a linear C-C≡C-C core. The central carbon-carbon triple bond distance is approximately 1.198 Å. The phenyl rings are attached to the acetylenic carbons. The precise bond lengths and angles of the two independent molecules in the asymmetric unit, as determined by X-ray crystallography, are crucial for detailed structural analysis and computational modeling.

A detailed table of bond lengths and angles for both molecules, including the disordered moiety, would be populated from the primary crystallographic literature.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is characterized by a herringbone motif, a common arrangement for aromatic molecules. This packing is primarily governed by a combination of π-stacking and C-H···π interactions.

Figure 1: A schematic representation of the key intermolecular interactions in the herringbone packing of this compound.

The phenyl rings of adjacent molecules are arranged in a T-shaped manner, facilitating C-H···π interactions where the hydrogen atoms of one phenyl ring interact with the π-electron cloud of a neighboring ring. Additionally, parallel-displaced π-stacking interactions occur between the phenyl rings of other neighboring molecules, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the dehydrobromination of meso-stilbene dibromide.

Figure 2: Synthetic pathway for this compound from trans-stilbene.

Materials:

-

trans-Stilbene

-

Pyridinium hydrobromide perbromide or liquid bromine

-

Glacial acetic acid

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Methanol

-

Ethanol

Procedure:

-

Bromination of trans-Stilbene: trans-Stilbene is dissolved in glacial acetic acid. Pyridinium hydrobromide perbromide (or a solution of bromine in acetic acid) is added portion-wise to the stilbene solution. The reaction mixture is stirred until the reaction is complete, indicated by the disappearance of the bromine color. The product, meso-stilbene dibromide, precipitates from the solution and is collected by vacuum filtration, washed with cold methanol, and dried.

-

Dehydrobromination of meso-Stilbene Dibromide: The dried meso-stilbene dibromide is mixed with potassium hydroxide in ethylene glycol. The mixture is heated to reflux for a specified period to effect a double dehydrobromination.

-

Isolation and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude this compound. The solid product is collected by vacuum filtration and washed with water. The crude product is then recrystallized from ethanol to yield pure, crystalline this compound.

Single-Crystal X-ray Diffraction

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in a suitable solvent such as ethanol or a mixture of solvents.

Data Collection and Structure Refinement (General Protocol):

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The crystallographic data, molecular geometry, and supramolecular organization presented here are fundamental to understanding the solid-state properties of this important organic molecule. The detailed experimental protocols for its synthesis and crystallographic analysis serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The insights gained from the crystal structure of this compound can aid in the design of new functional materials with tailored solid-state properties.

References

Quantum chemical calculations on Diphenylacetylene

An In-depth Technical Guide to Quantum Chemical Calculations on Diphenylacetylene

Introduction

This compound (DPA), also known as tolan, is an organic compound with the formula C₆H₅C≡CC₆H₅. It consists of two phenyl groups linked by an acetylene unit, forming a rigid, linear, and π-conjugated system.[1] This unique structure makes this compound a fundamental building block in various fields, including organic synthesis, organometallic chemistry, and materials science, where it is utilized in the creation of molecular wires and other electronic devices.[2][3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, vibrational, and electronic properties of molecules like this compound.[4] These computational methods allow for the precise modeling of molecular geometry, the prediction of spectroscopic signatures (such as IR, Raman, UV-Vis, and NMR), and the analysis of frontier molecular orbitals (HOMO and LUMO). This guide provides a comprehensive overview of the theoretical calculations performed on this compound, supported by detailed experimental protocols and data for a holistic understanding of its molecular characteristics.

Computational Methodology

The molecular properties of this compound have been extensively studied using various quantum chemical methods. A common and effective approach involves geometry optimization and subsequent property calculations using DFT with the Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP).[2] A large basis set, such as 6-311++G(d,p), is typically employed to ensure high accuracy.[2] All calculations are generally performed using software packages like Gaussian.[2][5]

The computational process begins with the optimization of the molecule's ground state geometry. Following this, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[5] Time-dependent DFT (TD-DFT) is then used to calculate the electronic absorption spectra (UV-Vis), while the Gauge-Including Atomic Orbital (GIAO) method is employed for predicting NMR chemical shifts.[2]

Caption: A typical workflow for quantum chemical calculations on this compound.

Results and Discussion

Molecular Geometry

The geometry of this compound has been optimized using DFT/B3LYP methods, and the results show good agreement with experimental data, confirming its planar structure.[2] Theoretical calculations are typically performed on an isolated molecule in the gaseous state, whereas experimental results often come from the solid state (e.g., X-ray crystallography), which can lead to slight discrepancies.[2]

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond | B3LYP/6-311++G(d,p)[2] | Experimental |

|---|---|---|---|

| Bond Lengths (Å) | C≡C | 1.21 Å | 1.198 Å[1] |

| C-C (alkyne-phenyl) | 1.43 Å | - | |

| C-C (phenyl ring avg.) | 1.39 - 1.42 Å | - | |

| C-H (phenyl ring avg.) | 1.08 Å | - | |

| Bond Angles (°) | C-C≡C | 179.3° | - |

| C-C-C (phenyl ring avg.) | ~120° | - |

| Dihedral Angles (°) | C-C-C-C (phenyl twist) | 0.0° | - |

Vibrational Analysis

Vibrational analysis is crucial for interpreting infrared and Raman spectra. The this compound molecule consists of 24 atoms and therefore has 66 normal modes of vibration.[2] DFT calculations provide theoretical frequencies that, when scaled by an appropriate factor (e.g., 0.99 for B3LYP/6-311++G(d,p)), show excellent correlation with experimental FT-IR and FT-Raman spectra.[2]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Experimental FT-IR[2] | Experimental FT-Raman[2] | Calculated (Scaled)[2] |

|---|---|---|---|

| C≡C stretch | - | 2220 | 2221 |

| C-H stretch (phenyl) | 3057 | 3060 | 3061 |

| C=C stretch (phenyl ring) | 1597 | 1599 | 1599 |

| C-H in-plane bend | 1069 | 1157 | 1156 |

| C-C-C in-plane bend | 1020 | 1001 | 1001 |

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic and optical properties of a molecule.[6] The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.[6] Molecules with smaller energy gaps are generally more reactive and are considered "soft" molecules.[6] For this compound, these orbitals are distributed over the π-conjugated system.

Table 3: Calculated Electronic Properties of this compound

| Parameter | B3LYP/6-311++G(d,p)[2] |

|---|---|

| HOMO Energy | -6.31 eV |

| LUMO Energy | -0.99 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.32 eV |

Caption: Visualization of the HOMO-LUMO energy gap in this compound.

Spectroscopic Analysis

The electronic absorption spectrum of this compound has been studied both experimentally and theoretically.[2][7] TD-DFT calculations are used to predict the electronic transitions, which correspond to the excitation of an electron from an occupied orbital to a virtual orbital. The main absorption bands are typically observed in the UV region between 200-400 nm.[2]

Table 4: Experimental and Calculated UV-Visible Absorption Maxima (λmax) of this compound

| Experimental λmax (nm)[2] | Calculated λmax (nm)[2] | Oscillator Strength (f)[2] | Major Contribution[2] |

|---|---|---|---|

| 299 | 296.8 | 0.000 | HOMO -> LUMO |

| 280 | 279.3 | 1.258 | HOMO-1 -> LUMO |

| 266 | 262.5 | 0.000 | HOMO-2 -> LUMO |

The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the GIAO method.[2] Calculations are typically performed for the molecule in a solvent, such as chloroform (CDCl₃), to mimic experimental conditions.[2] The calculated shifts for the phenyl protons are generally in good agreement with the experimental spectrum.

Table 5: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental (in CDCl₃)[2] | Calculated (GIAO)[2] |

|---|---|---|

| H (ortho) | 7.49 | 7.62 |

| H (meta) | 7.32 | 7.42 |

| H (para) | 7.32 | 7.37 |

Note: Experimental values often show overlapping multiplets for meta and para protons.[8]

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing this compound is a two-step process starting from trans-stilbene.[9][10] The first step is the bromination of the alkene double bond to form an intermediate vicinal dibromide. The second step involves a double dehydrohalogenation using a strong base to form the alkyne.[9]

Caption: Reaction pathway for the synthesis of this compound from trans-stilbene.

Step 1: Preparation of meso-Stilbene Dibromide [9]

-

Dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid in a 125 mL Erlenmeyer flask by warming on a hot plate.

-

Carefully add 4.0 g of pyridinium hydrobromide perbromide to the solution and swirl to mix.

-

Heat the mixture for an additional 2-3 minutes. Crystals of stilbene dibromide should precipitate quickly.

-

Cool the mixture to room temperature, then in an ice bath.

-

Collect the solid product by suction filtration and wash with cold methanol.

-

Air dry the product, meso-stilbene dibromide.

Step 2: Preparation of this compound [9]

-

Place approximately 1.5 g of potassium hydroxide (KOH) pellets and 20 mL of ethylene glycol into a 100 mL boiling flask.

-

Swirl the mixture while warming until the KOH dissolves.

-

Add all the stilbene dibromide product from Step 1 and a few boiling stones to the flask.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 20 minutes.

-

Decant the hot solution into a 250 mL Erlenmeyer flask and cool to room temperature.

-

Slowly add 120 mL of water while swirling; the this compound product should begin to separate as a yellow solid.

-

Cool the mixture in an ice bath and collect the crude product by suction filtration.

-

Purify the crude solid by recrystallization from warm ethanol.

Spectroscopic Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its identity and purity.

-

FT-IR and FT-Raman Spectroscopy : The FT-IR spectrum is typically recorded using a KBr pellet technique, while the FT-Raman spectrum is recorded using an Nd:YAG laser source.[2] Spectra are generally collected in the range of 4000–400 cm⁻¹.

-

UV-Visible Spectroscopy : The UV-Vis absorption spectrum is examined in the range of 200–400 nm using a UV-Vis recording spectrometer. The sample is dissolved in a suitable solvent, such as ethanol or chloroform.[2]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[2] The compound is dissolved in a deuterated solvent, such as CDCl₃, and chemical shifts are reported relative to tetramethylsilane (TMS).[2]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and accurate framework for investigating the molecular properties of this compound. The theoretical results for its geometric structure, vibrational modes, electronic characteristics, and spectroscopic signatures show strong concordance with experimental findings. This synergy between computational modeling and empirical measurement allows for a deep and detailed understanding of this compound's behavior at the molecular level, reinforcing its importance in fundamental chemical research and the development of advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijcps.org [ijcps.org]

- 3. researchgate.net [researchgate.net]

- 4. View of Density Functional Theory Investigation on Electronic Structure, Photophysical Properties and Vibrational Spectra of this compound [jos.ju-journal.org]

- 5. scielo.br [scielo.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound(501-65-5) 1H NMR [m.chemicalbook.com]

- 9. people.wou.edu [people.wou.edu]

- 10. prezi.com [prezi.com]

A Technical Guide to the Fundamental Research of Diphenylacetylene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research surrounding diphenylacetylene (DPA), also known as tolan, and its derivatives. DPA's unique rigid, linear structure and conjugated π-electron system make it a cornerstone molecule in various scientific disciplines, including organic synthesis, organometallic chemistry, and advanced materials science.[1] This document details its synthesis, photophysical properties, and diverse applications, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex processes and relationships.

Introduction to this compound

This compound (C₆H₅C≡CC₆H₅) is a hydrocarbon composed of two phenyl groups linked by an acetylene unit.[2][3] This colorless, crystalline solid possesses a planar molecular structure with a central C≡C bond distance of 119.8 picometers.[3] Its unique electronic and structural properties make it an invaluable building block for creating complex organic molecules and functional materials.[1][4] DPA serves as a precursor for conjugated polymers used in electronic devices, a ligand in organometallic catalysis, and a key component in the synthesis of liquid crystal materials.[1][2]

Synthesis of this compound and Its Derivatives

The synthesis of DPA and its derivatives can be achieved through several established methods. These range from classical organic reactions to modern coupling techniques, providing access to a wide array of substituted structures for various applications.

Common Synthetic Routes

Several reliable methods exist for the laboratory-scale synthesis of this compound:

-

From Stilbene: A common two-step synthesis involves the bromination of trans-stilbene to form stilbene dibromide, followed by a double dehydrohalogenation reaction using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[3][5][6]

-

Castro-Stephens Coupling: This method involves the coupling of iodobenzene with the copper salt of phenylacetylene.[3][7]

-

Sonogashira Coupling: A related and widely used method is the palladium-catalyzed coupling of iodobenzene and phenylacetylene.[3]

-

From Benzil: Benzil can be condensed with hydrazine to yield a bis(hydrazone), which is then oxidized with mercury(II) oxide to form DPA.[3][7]

-

Using Calcium Carbide: A method utilizing calcium carbide involves reacting it with iodobenzene in the presence of a catalyst system comprising cuprous iodide, an iron reagent, and N,N'-dimethylethylenediamine in toluene at high temperatures.[2]

Synthesis of Poly(this compound)s

The polymerization of DPA and its derivatives is crucial for materials science applications. Transition metal catalysts, such as those based on tantalum (e.g., TaCl₅) and rhodium, are often employed.

-

Tantalum-based Catalysts: Polymerization of silyl- and fluorine-containing this compound monomers with a TaCl₅–n-Bu₄Sn catalyst system yields high-molecular-weight polymers.[8] These polymers are often soluble and can be cast into robust membranes.

-

Rhodium-based Catalysts: Rhodium complexes are effective for the controlled polymerization of substituted phenylacetylenes, enabling the synthesis of helical polymers with well-defined molecular weights.[9]

-

Polymer Reactions: An alternative approach involves synthesizing a functional polymer backbone, such as poly(bis(4-carboxyphenyl)acetylene), and then modifying it through reactions with various amines to introduce chiral or other functional groups.[10]

Data Presentation: Synthesis and Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ | [3] |

| Molar Mass | 178.234 g·mol⁻¹ | [3] |

| Appearance | Colorless solid | [3] |

| Melting Point | 62.5 °C | [3][7] |

| Boiling Point | 170 °C at 19 mmHg | [3][4] |

| Density | 1.136 g·cm⁻³ | [3] |

| Solubility | Insoluble in water; Miscible with ether and hot alcohol. | [3][4] |

| Dipole Moment | 0 D | [3][7] |

Table 2: Summary of Key Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | Description |

| Dehydrohalogenation | trans-Stilbene | 1. Pyridinium hydrobromide perbromide or Br₂2. Potassium hydroxide (KOH) | Two-step process involving bromination of the alkene followed by double elimination of HBr.[6] |

| Castro-Stephens Coupling | Iodobenzene, Phenylacetylene | Copper(I) salt | Coupling reaction between an aryl halide and a copper acetylide.[3][7] |

| Sonogashira Coupling | Iodobenzene, Phenylacetylene | Palladium catalyst, Copper co-catalyst | Palladium-catalyzed cross-coupling reaction.[3] |

| From Benzil | Benzil | Hydrazine, Mercury(II) oxide | Condensation to a bis(hydrazone) followed by oxidation.[3][7] |

| Calcium Carbide Method | Iodobenzene, Calcium Carbide | Cs₂CO₃, CuI, Iron reagent, N,N'-dimethylethylenediamine | Direct coupling using calcium carbide as the acetylene source.[2] |

Mandatory Visualization: Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Photophysical Properties

The photophysics of DPA and its derivatives are complex and have been the subject of extensive research. These molecules are known for their fluorescence properties and unusual excited-state dynamics.[11]

The initial electronic excitation of DPA populates a fluorescent state (typically the S₂ or 1¹B₁ᵤ state).[12][13] However, DPA is often weakly fluorescent due to efficient crossing to other non-emissive or weakly emissive excited states.[11] A key feature of DPA's photophysics is the presence of a "dark state" (often assigned as the 1¹Aᵤ state) located close in energy to the initially excited state.[11][13] This state is not entirely dark and can exhibit weak fluorescence with a longer lifetime.[13]

The internal conversion from the bright, short-lived fluorescent state to the longer-lived, weakly fluorescent state is an activated process that can be influenced by the solvent and temperature.[13] This transition often involves a change in molecular geometry from a linear to a trans-bent structure.[13] For some derivatives, such as those with cyano or acetate substituents, the level ordering of excited states can be altered, leading to more conventional fluorescence behavior.[12]

Mandatory Visualization: Excited State Dynamics

Caption: Excited State Dynamics of this compound.

Data Presentation: Photophysical Properties

Table 3: Photophysical Properties of Polythis compound (PDPA) Derivatives in THF Solution

| Polymer | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (%) |

| PDPA-C | 370, 431 | 484, 507 | 28.0 |

| PDPA-Si | 375, 431 | 484, 507 | 28.7 |

| PDPA-Ge | 374, 431 | 486, 508 | 32.7 |

| Source: Adapted from data presented in a comparative study on PDPAs with different central atoms in the side group.[14] |

Fundamental Research and Applications

The versatility of the this compound scaffold makes it a compound of significant interest in both fundamental research and applied materials science.[1]

-

Organic Synthesis: DPA is a valuable building block. For instance, it undergoes a Diels-Alder reaction with tetraphenylcyclopentadienone to form hexaphenylbenzene.[3][4][7] It can also be used to synthesize complex cyclopropene derivatives.[3][4]

-

Organometallic Chemistry: DPA serves as a ligand in organometallic chemistry, forming stable complexes with various metals.[3]

-

Materials Science: This is arguably the most significant area of DPA research.

-

Conjugated Polymers: DPA is a key monomer for synthesizing conjugated polymers.[1] These polymers are semiconductors and are investigated for use in OLEDs, OPVs, and field-effect transistors.[1]

-

Gas Permeable Membranes: Polymers derived from DPA, particularly those with bulky substituents like trimethylsilyl groups, exhibit high fractional free volumes and, consequently, high gas permeability.[8][15] Fluorine-containing poly(this compound)s show enhanced gas permeability, with oxygen permeability coefficients (Pₒ₂) reaching as high as 2900 barrers.[8]

-

Liquid Crystal Materials: DPA derivatives are used in high-end liquid crystal synthesis due to their ability to improve birefringence, reduce viscosity, and enhance response speed.[2]

-

Chiral Recognition: Optically active poly(this compound)s have been synthesized and evaluated as chiral stationary phases for High-Performance Liquid Chromatography (HPLC), demonstrating their potential in separation science.[10]

-

Data Presentation: Gas Permeability

Table 4: Oxygen Permeability of Poly(this compound) Membranes

| Polymer Derivative | Substituent R | Pₒ₂ (barrer) |

| 2a | o-SiMe₃C₆H₄ | 54.3 |

| 2b | o,o-(SiMe₃)₂C₆H₃ | 268 |

| 2c | o,o,p-(SiMe₃)₃C₆H₂ | 375 |

| Source: Data from a study on metathesis polymerization of monomers containing two DPA units.[15] 1 barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. |

Mandatory Visualization: Application Pathways

Caption: Application Pathways of this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and characterization of this compound.

Protocol: Synthesis of this compound from trans-Stilbene

This two-step protocol is adapted from standard organic synthesis procedures.[6]

Step 1: Preparation of Stilbene Dibromide

-

Dissolution: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid. Gentle warming on a hot plate may be required.

-

Bromination: Carefully add 4.0 g of pyridinium hydrobromide perbromide to the warm solution. Mix the reagents by swirling the flask. A solid product should begin to separate within minutes.

-

Reaction Completion: Continue to stir or swirl the mixture for approximately 1 hour.

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water and then with a small amount of cold methanol to remove impurities.

-

Drying: Air dry the product, stilbene dibromide, on the funnel. The yield is typically near-quantitative.

Step 2: Dehydrohalogenation to this compound

-

Base Preparation: Place approximately 1.5 g of potassium hydroxide (KOH) pellets into a 100 mL boiling flask and add 20 mL of ethylene glycol. Swirl the flask while warming gently to dissolve the KOH.

-

Reaction Setup: Add all the stilbene dibromide prepared in Step 1 and a couple of boiling stones to the flask. Attach an air-cooled reflux condenser.

-

Reflux: Heat the mixture to a gentle boil and maintain reflux for 20 minutes.

-

Precipitation: At the end of the reflux period, decant the hot solution into a 250 mL Erlenmeyer flask. Cool the solution to room temperature. Slowly add 120 mL of water while swirling; this compound should begin to precipitate as a yellow solid.

-

Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation, then collect the crude product by suction filtration.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount (10-15 mL) of warm 95% ethanol.

-

While swirling, add water dropwise until the solution just becomes cloudy.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified white needles of this compound by suction filtration and allow them to air dry. The expected melting point is 60–61 °C.[5]

-

Protocol: Characterization of Photophysical Properties

This protocol outlines the general steps for measuring the absorption and emission spectra of a DPA derivative.

-

Sample Preparation: Prepare a dilute solution of the DPA derivative in a suitable spectroscopic-grade solvent (e.g., THF, hexane, methylcyclohexane). The concentration should be low enough to ensure the absorbance at the λₘₐₓ is within the linear range of the spectrophotometer (typically < 0.1).

-

UV-Vis Absorption Spectroscopy:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Spectroscopy:

-

Using a fluorometer, set the excitation wavelength to one of the absorption maxima determined in the previous step.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to capture the entire fluorescence spectrum.

-

Identify the wavelength(s) of maximum emission (λₘₐₓ).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Conclusion

This compound and its derivatives represent a rich and dynamic field of chemical research. From its foundational role in organic synthesis to its application in cutting-edge materials like gas separation membranes and organic electronics, DPA continues to be a molecule of significant scientific and technological importance. The ability to tune its electronic and physical properties through synthetic modification ensures its continued relevance in the development of novel functional materials for a wide range of applications. Future research will likely focus on designing more sophisticated DPA-based architectures for applications in drug delivery, advanced sensors, and next-generation electronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 501-65-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. people.wou.edu [people.wou.edu]

- 7. This compound [chemeurope.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Optically Active Poly(this compound)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photophysics of this compound: light from the "dark state" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Metathesis polymerization of monomers containing two this compound units: synthesis and properties of poly(this compound)s bearing this compound units on the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Two-Step Synthesis of Diphenylacetylene from trans-Stilbene

Introduction Diphenylacetylene (tolan) is a fundamental building block in organic synthesis, utilized in the creation of various pharmaceuticals, organic light-emitting diodes (OLEDs), and as a ligand in organometallic chemistry. A common and reliable method for its preparation is a two-step synthesis starting from the readily available alkene, trans-stilbene. This process involves an initial electrophilic addition of bromine across the double bond, followed by a double dehydrobromination elimination reaction.[1][2] This application note provides detailed protocols for both steps, quantitative data from representative procedures, and graphical representations of the workflow and reaction mechanism.

The first step is the stereospecific bromination of trans-stilbene to yield meso-1,2-dibromo-1,2-diphenylethane (meso-stilbene dibromide).[3][4] This anti-addition reaction proceeds through a cyclic bromonium ion intermediate.[5][6][7] To enhance safety and handling, pyridinium hydrobromide perbromide can be employed as a solid bromine source in place of hazardous liquid bromine.[1][8][9]

The second step involves the dehydrohalogenation of the resulting dibromide. This double elimination reaction requires a strong base, such as potassium hydroxide (KOH), and high temperatures to proceed effectively.[9][10] The use of a high-boiling solvent like ethylene glycol or triethylene glycol is necessary to achieve the required reaction temperature.[3][11]

Quantitative Data Summary

The following tables summarize the reactants, conditions, and typical outcomes for each step of the synthesis.

Table 1: Step 1 - Bromination of trans-Stilbene

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Starting Material | trans-Stilbene | [8][12] |

| Brominating Agent | Pyridinium Hydrobromide Perbromide | [1][8] |

| Alternative Agent | Liquid Bromine (Br₂) in Ether | [12] |

| Solvent | Glacial Acetic Acid | [1][8] |

| Reaction Time | 2-10 minutes (with heating) | [8][9] |

| Product | meso-Stilbene Dibromide | [3][5] |

| Typical Yield | 77 - 83% | [4][12] |

| Melting Point | 235 - 241 °C |[12][13][14] |

Table 2: Step 2 - Dehydrobromination of meso-Stilbene Dibromide

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Starting Material | meso-Stilbene Dibromide | [11][12] |

| Base | Potassium Hydroxide (KOH) | [8][11][12] |

| Solvent | Ethylene Glycol or Triethylene Glycol | [3][8][11] |

| Alternative Solvent | Absolute Ethanol | [12] |

| Reaction Conditions | Reflux or heat to 160-190 °C | [3][5][11] |

| Reaction Time | 5 - 20 minutes (glycol); 24 hours (ethanol) | [5][11][12] |

| Product | This compound | [1] |

| Typical Overall Yield | 66 - 69% (from trans-stilbene) | [12] |

| Melting Point | 60 - 62 °C |[3][4][12] |

Experimental Workflow

The overall process from starting material to final product is outlined below.

Caption: High-level workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Pyridinium hydrobromide perbromide and glacial acetic acid can cause burns; handle with care.[8] Potassium hydroxide is highly caustic.[9] High-temperature heating requires caution.

Protocol 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

This protocol uses pyridinium hydrobromide perbromide, a safer alternative to liquid bromine.[9]

-

Dissolution: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid by warming the mixture on a hot plate.[1]

-

Addition of Brominating Agent: Carefully add 4.0 g of pyridinium hydrobromide perbromide to the warm solution. Swirl the flask to ensure thorough mixing.[1] Use a small amount of acetic acid to rinse any reagent crystals from the flask walls.[8]

-

Reaction: Continue heating the mixture for an additional 2-3 minutes. The product, meso-stilbene dibromide, should precipitate almost immediately as small, plate-like crystals.[1][8]

-

Isolation: Cool the flask in cold water. Collect the solid product by suction filtration using a Büchner funnel.[1][8]

-

Washing: Wash the collected crystals on the funnel with 10-15 mL of cold methanol to remove the yellow color associated with excess bromine.[8]

-

Drying: Allow the product to dry by drawing air through the funnel for several minutes. Weigh the dry meso-stilbene dibromide to calculate the percentage yield before proceeding to the next step.

Protocol 2: Dehydrobromination of meso-Stilbene Dibromide to this compound

This protocol uses a high-boiling solvent to facilitate the double elimination reaction.[11]

-

Base Preparation: Place approximately 1.5 g (~20 pellets) of potassium hydroxide (KOH) into a 100 mL round-bottom flask. Add 20 mL of ethylene glycol.[1] Swirl the flask while warming gently until the majority of the KOH has dissolved.

-

Addition of Dibromide: Add the entire batch of dried meso-stilbene dibromide from Protocol 1 to the KOH/ethylene glycol solution.[11]

-

Reaction: Attach an air-cooled reflux condenser to the flask. Heat the mixture to boiling (a sand bath or heating mantle set to a high temperature is effective) and allow it to gently reflux for 15-20 minutes.[11] The high boiling point of ethylene glycol (197 °C) provides the necessary energy for the second elimination.[11]

-

Precipitation: After the reflux period, decant the hot reaction mixture into a 250 mL Erlenmeyer flask containing approximately 120 mL of cold water.[8][11] The product should separate as a yellow, semi-crystalline mass.[8]

-

Isolation: Allow the mixture to stand for 15 minutes, then cool it further in an ice bath. Collect the crude this compound by suction filtration.[8]

-

Purification (Recrystallization): Dissolve the crude, moist solid in a minimal volume (approx. 10-15 mL) of warm 95% ethanol.[8] If necessary, perform a hot gravity filtration to remove any insoluble impurities. Allow the hot ethanol solution to cool slowly to room temperature, which should induce the formation of colorless crystals of pure this compound.[9]

-

Final Collection: Collect the purified crystals by suction filtration, allow them to dry completely, and determine the final mass and melting point. The reported melting point of pure this compound is 60-61 °C.[12]

Reaction Mechanism Overview

The synthesis proceeds via two distinct mechanistic pathways: electrophilic addition followed by E2 elimination.

Caption: Logical flow of the bromination and double elimination reaction steps.

References

- 1. people.wou.edu [people.wou.edu]

- 2. Solved Experiment 9 Synthesis of this compound | Chegg.com [chegg.com]

- 3. prezi.com [prezi.com]

- 4. prezi.com [prezi.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. odinity.com [odinity.com]

- 7. youtube.com [youtube.com]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. studylib.net [studylib.net]

- 10. chegg.com [chegg.com]

- 11. docsity.com [docsity.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. rose-hulman.edu [rose-hulman.edu]

Application Notes & Protocols: Sonogashira Coupling for Diphenylacetylene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is instrumental in the synthesis of diarylacetylenes, such as diphenylacetylene, a key structural motif in various applications including pharmaceuticals, natural products, organic materials, and nanomaterials.[1] The reaction is typically carried out under mild conditions, often at room temperature, and is compatible with a wide range of functional groups, making it a versatile tool in organic synthesis.[1]